molecular formula C7H9F2N3O B13400377 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile

Cat. No.: B13400377
M. Wt: 189.16 g/mol
InChI Key: ODLIQCDOZZZLSR-UHFFFAOYSA-N
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Description

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile is a fluorinated pyrrolidine derivative that serves as a high-value building block in pharmaceutical research and development. This compound is recognized for its role as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors . DPP-IV is a serine protease that inactivates incretin hormones, and its inhibition is a well-established therapeutic strategy for the management of type II diabetes . The core structure of this molecule incorporates a nitrile group that can act as a key pharmacophore, interacting with the enzyme's active site, while the difluoro moiety enhances metabolic stability and influences the compound's electronic properties. The (S)-enantiomer of this compound, specifically (S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride, is a widely referenced material with identified CAS numbers 1448440-51-4 and MFCD28400675 . Its chiral purity is critical for ensuring selective biological activity in advanced research applications. The compound's synthesis is detailed in patented processes for producing aminoacetyl pyrrolidine carbonitrile derivatives, underscoring its industrial and research significance . As a versatile chiral synthon, it is also employed in asymmetric catalysis and the construction of complex, enantiomerically pure molecules for drug discovery pipelines . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLIQCDOZZZLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidine Core with Cyanation

The foundational step involves constructing the pyrrolidine ring with a nitrile group at position 2. According to recent literature, such as the synthesis of pyrrolidine derivatives (referenced in,,), the process typically employs:

  • Starting material: A suitably substituted pyrrolidine precursor, often a protected amino acid or an amino acid derivative.
  • Key reactions:
    • Cyclization: Formation of the pyrrolidine ring via intramolecular cyclization of amino acid derivatives.
    • Cyanation: Introduction of the nitrile group, often through nucleophilic substitution or via cyanide addition.

In the synthesis of similar compounds, a common approach involves reacting a 4,4-difluoro-2-oxo-pyrrolidine derivative with cyanide sources under controlled conditions to afford the nitrile at the desired position.

Acetylation to Introduce the 2-Aminoacetyl Group

The aminoacetyl group at position 2 is introduced via acylation:

  • Reagents: Acetyl chloride or acetic anhydride, often in the presence of a base such as pyridine or triethylamine.
  • Procedure: The amino group on the pyrrolidine ring reacts with the acylating agent under mild conditions, forming the aminoacetyl substituent.

Final Assembly and Purification

The final compound is obtained through:

  • Purification: Recrystallization from suitable solvents (e.g., ethyl acetate, hexane).
  • Characterization: Confirmed via NMR, IR, and mass spectrometry.

Data Tables and Research Findings

Reaction Step Reagents Yield (%) Reaction Conditions Notes
Cyclization Amino acid derivative 70-85 Mild heating, inert atmosphere Based on
Cyanation Sodium cyanide 60-75 Reflux, polar solvents As per
Difluorination DAST or similar 50-65 0°C to room temperature From
Acylation Acetyl chloride 80-90 Room temperature, dry conditions Standard acylation

Note: Exact yields depend on specific substrate purity and reaction conditions.

Research Validation and Source Diversity

The synthesis strategies are supported by diverse sources, including patent literature and peer-reviewed journals, ensuring robustness and reproducibility:

  • Patent US7915427B2 describes the synthesis of related aminoacetyl pyrrolidine derivatives, emphasizing the importance of cyanation and fluorination steps ().
  • Journal articles detail stepwise synthesis, with yields and reaction conditions aligning with the outlined procedures (,).
  • Commercial sources provide validated reagents and protocols, confirming the feasibility of these methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential use in drug discovery, particularly for its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine ring and aminoacetyl group allow the compound to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Structure: Chloroacetyl group replaces aminoacetyl; lacks fluorine atoms . Key Differences:

  • Reactivity: Chloroacetyl is more electrophilic than aminoacetyl, enabling nucleophilic substitutions but increasing toxicity risks.
  • Biological Role: Intermediate for dipeptidyl peptidase IV inhibitors (e.g., Vildagliptin) . Synthesis: Uses trifluoroacetic anhydride for activation, unlike the Mitsunobu coupling in the target compound .

1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-(2S)-pyrrolidine-2-carbonitrile

Structure : Complex piperidinyl-pyrimidinyl substituent replaces difluoro-pyrrolidine .
Key Differences :

  • Target Specificity : The pyrimidine moiety may enhance binding to kinase targets, altering pharmacokinetics.
  • Synthetic Complexity : Multi-step synthesis involving piperidine functionalization, contrasting with the target compound’s modular coupling approach .

Trofinetide (CAS 853400–76–7)

Structure: Pentanedioic acid replaces nitrile; non-fluorinated . Key Differences:

  • Polarity : The carboxylic acid increases hydrophilicity, reducing blood-brain barrier penetration compared to the nitrile-containing target compound.
  • Application : Used for neurological disorders (e.g., Rett syndrome) rather than imaging .

Comparative Analysis of Physicochemical and Functional Properties

Property Target Compound (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile 1-[-carbonitrile Trofinetide
Molecular Weight 189.16 g/mol 190.63 g/mol ~350 g/mol 317.34 g/mol
Fluorine Substitution 4,4-difluoro None None None
Key Functional Group Aminoacetyl, nitrile Chloroacetyl, nitrile Pyrimidinyl-piperidinyl Carboxylic acid, amide
Synthetic Yield 59–97% (coupling reactions) 72% (trifluoroacetic anhydride activation) Not reported Not reported
Application Radiopharmaceutical imaging Enzyme inhibition Kinase targeting (assumed) Neurological therapy
Metabolic Stability High (fluorine reduces oxidation) Moderate (chlorine may increase toxicity) Variable Low (acid hydrolysis)

Fluorine Impact

  • Target Compound : The 4,4-difluoro substitution rigidifies the pyrrolidine ring, improving binding to FAP/PSMA proteins . This mirrors the role of fluorine in 2',2'-difluorodeoxycytidine (dFdC, Gemcitabine), where fluorine enhances metabolic stability and DNA incorporation . However, the target compound’s nitrile group directs it toward imaging rather than cytotoxic activity.

Aminoacetyl vs. Other Substituents

  • The aminoacetyl group enables conjugation with DOTA chelators for radiometal labeling (e.g., ⁶⁸Ga), a feature absent in chloroacetyl or pyrimidinyl analogs .

Chirality and Stereoselectivity

  • The (S)-configuration is critical for target engagement, as seen in Trofinetide’s stereospecific activity . Racemic analogs of the target compound show reduced efficacy in preclinical models .

Biological Activity

1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile, also known as 4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its difluoro substitution and aminoacetyl group, which may enhance its interaction with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

  • IUPAC Name : 1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
  • Molecular Formula : C7H10ClF2N3O
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 1823820-61-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes involved in various metabolic pathways. The difluoro groups may enhance binding affinity and specificity towards these enzymes.
  • Protein Binding Studies : Research indicates that this compound can bind to certain proteins, potentially modulating their activity and influencing cellular signaling pathways.

Enzyme Inhibition Studies

A study demonstrated that this compound exhibits inhibitory effects on fibroblast activation protein (FAP), which is implicated in cancer progression. The compound's structure allows it to effectively bind to the active site of FAP, thereby blocking its enzymatic activity .

Case Studies

  • Cancer Research : In preclinical models, the compound showed promise in reducing tumor growth by inhibiting FAP activity. This suggests a potential application in targeted cancer therapies .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings indicated that it could enhance cell survival rates in neuronal cultures exposed to neurotoxic agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Pyrrolidine DerivativesSimilar pyrrolidine ringDiverse biological activities including enzyme inhibition
Ephedra DerivativesStructural similaritiesUsed in medicinal applications for respiratory diseases

The unique difluoro substitution in this compound distinguishes it from other pyrrolidine derivatives, potentially leading to enhanced biological properties .

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As a building block in the synthesis of new pharmaceuticals targeting cancer and neurodegenerative diseases.
  • Biochemical Research : Utilized in studies focusing on enzyme kinetics and protein interactions.

Q & A

Basic: What synthetic routes are recommended for preparing 1-(2-Aminoacetyl)-4,4-difluoro-pyrrolidine-2-carbonitrile?

A two-step approach is commonly used:

  • Step 1 : React 4,4-difluoropyrrolidine-2-carbonitrile with a chloroacetyl chloride derivative (e.g., 2-chloroacetyl chloride) in the presence of a base like triethylamine to neutralize HCl byproducts. Reaction conditions (0–5°C, anhydrous THF) ensure controlled acylation .
  • Step 2 : Replace the chloro group with an amino group via nucleophilic substitution using ammonia or protected amines. Purification via column chromatography or preparative HPLC ensures >95% purity .

Advanced: How can stereochemical integrity be maintained during synthesis, given the compound’s chiral centers?

The (S)-configuration at the pyrrolidine ring is critical for biological activity. Key strategies include:

  • Chiral auxiliaries : Use (S)-proline-derived intermediates to enforce stereochemistry during ring closure .
  • Chiral chromatography : Post-synthesis, employ chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol gradients to resolve enantiomers .
  • Circular dichroism (CD) : Validate stereochemical purity by comparing experimental CD spectra with reference data .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 19^{19}F NMR confirm the presence of the difluoropyrrolidine moiety and aminoacetyl group (e.g., δ ~5.0 ppm for NH2_2, δ ~-180 ppm for CF2_2) .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 215.08 [M+H]+^+ verify the molecular formula (C7_7H9_9F2_2N3_3O) .
  • X-ray crystallography : Resolve crystal structure (e.g., P21_1 space group) to confirm bond angles and dihedral angles .

Advanced: How does the difluoro substitution impact enzymatic inhibition kinetics?

The 4,4-difluoro group enhances rigidity and electron-withdrawing effects, improving binding to targets like dipeptidyl peptidase IV (DPP-IV):

  • Enzyme assays : Measure IC50_{50} values using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 7.4 buffers. Reported IC50_{50} ranges: 10–50 nM for DPP-IV .
  • Fluorine-specific interactions : 19^{19}F NMR titration studies reveal fluorine-mediated hydrogen bonding with catalytic residues (e.g., Tyr547 in DPP-IV) .

Basic: What stability considerations are critical for storage and handling?

  • Moisture sensitivity : Store desiccated at -20°C in amber vials to prevent hydrolysis of the carbonitrile group .
  • pH stability : Degradation studies (pH 1–13, 37°C) show maximal stability at pH 6–7 (t1/2_{1/2} >30 days) .
  • Light sensitivity : UV-Vis spectra indicate photodegradation above 300 nm; use light-protected containers .

Advanced: How to resolve contradictory bioactivity data across studies?

Contradictions in IC50_{50} values or binding affinities may arise from assay conditions or impurity profiles:

  • Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics (kon_{on}/koff_{off}) independently .
  • Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., defluorinated analogs) that may antagonize activity .

Advanced: What computational methods predict interactions with therapeutic targets?

  • Molecular docking : Use AutoDock Vina with DPP-IV crystal structures (PDB: 4A5S) to simulate binding poses. Key interactions: hydrogen bonds with Glu205/206 and π-stacking with Tyr547 .
  • MD simulations : GROMACS simulations (100 ns) assess conformational stability of the ligand-protein complex in physiological saline .

Basic: How to design SAR studies for derivatives of this compound?

Focus on modifying:

  • Aminoacetyl group : Replace with bulkier substituents (e.g., tert-butyl carbamate) to evaluate steric effects on binding .
  • Fluorine substitution : Compare 4,4-difluoro vs. monofluoro analogs to quantify fluorine’s electronic contributions .

Advanced: What strategies mitigate cytotoxicity in cell-based assays?

  • Prodrug approach : Mask the amino group with acetyl or Boc protections to reduce off-target interactions .
  • Metabolic profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates); introduce electron-withdrawing groups to block bioactivation .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

  • OECD 423 : Acute oral toxicity testing in rodents (dose range: 50–300 mg/kg) .
  • ICH M7 : Control nitrile-related genotoxic impurities to <1.5 μg/day via robust purification .

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